molecular formula C11H12N2O2S B13276848 1-{Thieno[3,2-b]furan-5-carbonyl}piperazine

1-{Thieno[3,2-b]furan-5-carbonyl}piperazine

Cat. No.: B13276848
M. Wt: 236.29 g/mol
InChI Key: DJWYDMDVTYPGJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{Thieno[3,2-b]furan-5-carbonyl}piperazine is a chemical compound with the molecular formula C11H12N2O2S. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The thieno[3,2-b]furan moiety is a fused ring system that combines thiophene and furan rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{Thieno[3,2-b]furan-5-carbonyl}piperazine typically involves the reaction of thieno[3,2-b]furan-5-carboxylic acid with piperazine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-{Thieno[3,2-b]furan-5-carbonyl}piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{Thieno[3,2-b]furan-5-carbonyl}piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{Thieno[3,2-b]furan-5-carbonyl}piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved may include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar Compounds

  • 1-{Thieno[3,2-b]furan-5-carbonyl}morpholine
  • 1-{Thieno[3,2-b]furan-5-carbonyl}pyrrolidine
  • 1-{Thieno[3,2-b]furan-5-carbonyl}piperidine

Uniqueness

1-{Thieno[3,2-b]furan-5-carbonyl}piperazine is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, leading to varied biological activities. Its unique structure also allows for the exploration of diverse chemical reactions and the synthesis of novel derivatives.

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

piperazin-1-yl(thieno[3,2-b]furan-5-yl)methanone

InChI

InChI=1S/C11H12N2O2S/c14-11(13-4-2-12-3-5-13)10-7-8-9(16-10)1-6-15-8/h1,6-7,12H,2-5H2

InChI Key

DJWYDMDVTYPGJJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC3=C(S2)C=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.